Kinase Selectivity: CEP-28122 Kinome Profiling vs. ALK Inhibitor Class Baseline
CEP-28122 demonstrates a restricted kinome inhibition profile: evaluated against a panel of 259 kinases at 1 μM using the Millipore Kinase Profiler radiometric assay, only 15 kinases showed ≥90% inhibition [1]. This narrow inhibition fingerprint contrasts with the broader selectivity profiles observed in some other ALK inhibitor chemotypes, though direct head-to-head kinome profiling data against specific comparators are not publicly available. The selectivity window is further underscored by a >600-fold margin over the closely related insulin receptor (IR) kinase, a feature highlighted as a distinguishing characteristic in the compound's design and optimization [2].
| Evidence Dimension | Kinase selectivity profile breadth (kinome-wide screening) |
|---|---|
| Target Compound Data | 15 kinases inhibited ≥90% at 1 μM out of 259 tested |
| Comparator Or Baseline | Class-level: ALK inhibitor kinome profiling variability (no specific comparator data available) |
| Quantified Difference | Selectivity >600-fold for ALK over IR [2]; 94% of tested kinases showed minimal/no inhibition (<90% at 1 μM) |
| Conditions | Millipore Kinase Profiler radiometric assay; [γ-33P]ATP phosphorylation; 259 kinase panel at 1 μM CEP-28122 |
Why This Matters
The narrow kinome inhibition profile reduces the probability of off-target-driven artifacts, enabling cleaner interpretation of ALK-specific pharmacological effects in cellular and in vivo experiments.
- [1] AACR Journals. Supplementary Table S1: Kinase selectivity of CEP-28122 evaluated using Millipore Kinase Profiler (259 kinases at 1 μmol/L). Molecular Cancer Therapeutics. 2012. View Source
- [2] Cheng M, Quail MR, Gingrich DE, Ott GR, Lu L, Wan W, et al. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. Mol Cancer Ther. 2012;11(3):670-679. doi:10.1158/1535-7163.MCT-11-0776. PMID: 22203728. View Source
